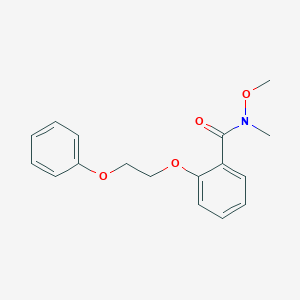
3-isopropoxy-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-N-(3-methoxyphenyl)benzamide, also known as GW 501516, is a synthetic chemical compound that belongs to a class of drugs called selective androgen receptor modulators (SARMs). It was developed in the 1990s as a potential treatment for cardiovascular and metabolic diseases, but its use has been controversial due to its potential for abuse in sports and bodybuilding.
Mecanismo De Acción
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression and metabolism. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce inflammation.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a number of biochemical and physiological effects, including increased endurance and exercise capacity, improved lipid metabolism, and reduced inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ, as well as its ability to be administered orally. However, its potential for abuse in sports and bodybuilding has led to controversy surrounding its use and regulation.
Direcciones Futuras
There are several potential future directions for research on 3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516, including its use in the treatment of neurodegenerative diseases, its effects on muscle regeneration and repair, and its potential for use in combination with other drugs for the treatment of metabolic diseases. Further studies are needed to fully understand the mechanisms of action and potential risks and benefits of this compound.
Métodos De Síntesis
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoyl chloride with isopropylamine, followed by the addition of 4-(trifluoromethyl)phenylboronic acid and palladium catalyst. Other methods include the use of 3-methoxyphenylboronic acid and isopropylamine as starting materials, followed by the addition of 4-(trifluoromethyl)phenylboronic acid and palladium catalyst.
Aplicaciones Científicas De Investigación
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular and metabolic diseases, including obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and reduce inflammation in animal models.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-12(2)21-16-9-4-6-13(10-16)17(19)18-14-7-5-8-15(11-14)20-3/h4-12H,1-3H3,(H,18,19) |
Clave InChI |
XIXIPSYRDFBZEW-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)

![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)


![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)
![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)



